1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene
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Overview
Description
1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethylphenoxy group, a propoxy linker, and a methoxy-methylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene can be achieved through a multi-step process:
Starting Materials: The synthesis begins with 4-ethylphenol, 1-bromo-3-chloropropane, and 2-methoxy-4-methylphenol.
Step 1: 4-ethylphenol is reacted with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to form 3-(4-ethylphenoxy)propyl bromide.
Step 2: The intermediate 3-(4-ethylphenoxy)propyl bromide is then reacted with 2-methoxy-4-methylphenol in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents may be employed to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages or aromatic rings using reagents like sodium hydroxide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or halogens in polar solvents.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Reduced aromatic ethers.
Substitution: Halogenated aromatic ethers.
Scientific Research Applications
1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The aromatic ether structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The propoxy and methoxy groups may enhance its solubility and bioavailability, facilitating its effects.
Comparison with Similar Compounds
Similar Compounds
1-[3-(2-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene: Similar structure with an ethoxy group instead of an ethyl group.
(E)-1-(4-ethylphenoxy)-3,7-dimethyl-7-propoxy-oct-2-ene: Contains a similar phenoxy group but with a different alkene structure.
Uniqueness
1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-4-16-7-9-17(10-8-16)21-12-5-13-22-18-11-6-15(2)14-19(18)20-3/h6-11,14H,4-5,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYHFMSQYBXIAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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